1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole
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Overview
Description
1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzimidazole core substituted with 4-chlorobenzyl and 4-chlorophenyl groups, which contribute to its distinct chemical properties.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, presence of other substances, and the specific biological environment within the body. For instance, the compound’s stability could be affected by temperature or pH, while its efficacy could be influenced by interactions with other substances in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Substitution Reactions: The introduction of 4-chlorobenzyl and 4-chlorophenyl groups can be achieved through nucleophilic substitution reactions. For instance, the benzimidazole core can be reacted with 4-chlorobenzyl chloride and 4-chlorophenyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the substitution reactions.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the benzimidazole core.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl or chlorophenyl groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to partially or fully reduced benzimidazole compounds.
Scientific Research Applications
1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole has been explored for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- 1-[(4-chlorobenzyl)oxy]-2-(4-propoxyphenyl)-1H-1,3-benzimidazole
- 1-[(4-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole
Comparison: Compared to similar compounds, 1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole is unique due to the presence of both 4-chlorobenzyl and 4-chlorophenyl groups. These substituents contribute to its distinct chemical properties and potential applications. The specific arrangement of these groups can influence the compound’s reactivity, biological activity, and overall performance in various applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[(4-chlorophenyl)methoxy]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O/c21-16-9-5-14(6-10-16)13-25-24-19-4-2-1-3-18(19)23-20(24)15-7-11-17(22)12-8-15/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKCCEUMCZXRNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2OCC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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